Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate: is a chemical compound with the molecular formula C11H10BrNO4S and a molecular weight of 332.17 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives
Scientific Research Applications
Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is not fully understood. compounds containing the benzo[d]thiazole moiety are known to interact with various molecular targets and pathways. For example, they can bind to DNA and inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways involved in the action of this specific compound would require further investigation.
Comparison with Similar Compounds
- Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
- 6-Bromo-2-methylbenzo[d]thiazole
- Benzo[d]thiazole-2-thiol
Comparison: Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate is unique due to the presence of both bromine and methoxy groups on the benzo[d]thiazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10BrNO4S |
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Molecular Weight |
332.17 g/mol |
IUPAC Name |
methyl 2-bromo-6,7-dimethoxy-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrNO4S/c1-15-6-4-5(10(14)17-3)7-9(8(6)16-2)18-11(12)13-7/h4H,1-3H3 |
InChI Key |
DNEOJGBWVPUHDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)C(=O)OC)N=C(S2)Br)OC |
Origin of Product |
United States |
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